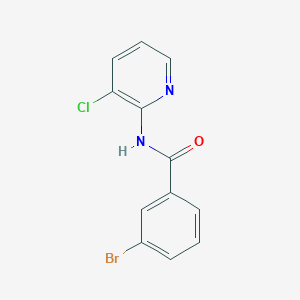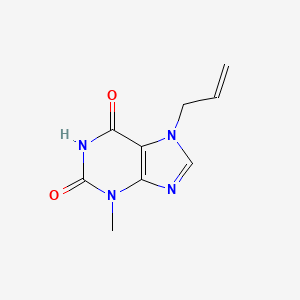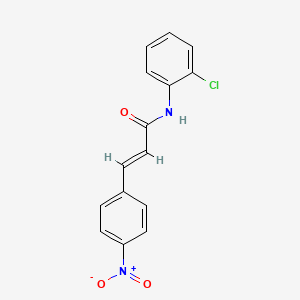![molecular formula C13H10IN3O2 B5842861 N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has been studied for its potential use in scientific research. IBOPIM is a member of the pyridinecarboximidamide family of compounds, which have been shown to have various biological activities.
Wirkmechanismus
N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide inhibits CK2 by binding to the ATP-binding site of the kinase. This binding results in the inhibition of CK2 activity, which can lead to various downstream effects in cells.
Biochemical and Physiological Effects:
N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects in cells. Specifically, N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to regulate the expression of various genes involved in cellular processes, including cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and selectivity for CK2. This allows for specific targeting of CK2 activity in cells, which can lead to more precise experiments. However, one limitation of using N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide is its potential toxicity in cells, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide. One direction is the further characterization of its biochemical and physiological effects in cells. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide could lead to the development of new cancer therapies. Finally, the use of N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide in combination with other compounds could lead to synergistic effects in cancer cells.
Synthesemethoden
The synthesis of N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-iodobenzoic acid with 3-pyridinecarboximidamide in the presence of a coupling reagent. This reaction results in the formation of N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide, which can be purified through various methods, including column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential use as a tool compound in scientific research. Specifically, N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to be a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in various cellular processes, including cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-11-5-1-3-9(7-11)13(18)19-17-12(15)10-4-2-6-16-8-10/h1-8H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWCROVRVWBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

